1,1,1-Trifluoro-3-(propylamino)propan-2-ol
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Overview
Description
1,1,1-Trifluoro-3-(propylamino)propan-2-ol is a fluorinated organic compound with the molecular formula C6H12F3NO It is characterized by the presence of trifluoromethyl and propylamino groups attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-3-(propylamino)propan-2-ol typically involves the reaction of 1,1,1-trifluoro-2-propanol with propylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps, such as distillation or recrystallization, are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-3-(propylamino)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOCH3).
Major Products Formed
Oxidation: Formation of trifluoroacetone or trifluoroacetaldehyde.
Reduction: Formation of trifluoropropanol or trifluoropropylamine.
Substitution: Formation of various substituted trifluoropropyl derivatives.
Scientific Research Applications
1,1,1-Trifluoro-3-(propylamino)propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-3-(propylamino)propan-2-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The propylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-2-propanol: A related compound with similar fluorinated properties but lacking the propylamino group.
3-Bromo-1,1,1-trifluoro-2-propanol: Another fluorinated alcohol with a bromine atom instead of a propylamino group.
1,1,1,3,3,3-Hexafluoro-2-propanol: A compound with six fluorine atoms, providing different chemical properties.
Uniqueness
1,1,1-Trifluoro-3-(propylamino)propan-2-ol is unique due to the presence of both trifluoromethyl and propylamino groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C6H12F3NO |
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Molecular Weight |
171.16 g/mol |
IUPAC Name |
1,1,1-trifluoro-3-(propylamino)propan-2-ol |
InChI |
InChI=1S/C6H12F3NO/c1-2-3-10-4-5(11)6(7,8)9/h5,10-11H,2-4H2,1H3 |
InChI Key |
QODVVAFHDZEWTH-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC(C(F)(F)F)O |
Origin of Product |
United States |
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